

2-Azaspiro[4.4]nonane Hydrobromide: Solubility Profile & Technical Guide[1]

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Compound of Interest

Compound Name:	2-Azaspiro[4.4]nonane,hydrobromide
CAS No.:	1073-09-2
Cat. No.:	B14007325

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Executive Summary

Compound: 2-Azaspiro[4.4]nonane hydrobromide Role: High-

building block for medicinal chemistry (GPCR/Ion Channel ligands).[1] Key Characteristic: Amphiphilic salt structure combining a lipophilic spiro-cyclopentyl moiety with a polar ammonium hydrobromide core.[1]

This guide addresses the solubility behavior of 2-Azaspiro[4.4]nonane hydrobromide, a critical intermediate in the synthesis of spirocyclic drugs. While specific gravimetric solubility data for this salt is rarely published in open literature, its behavior can be accurately modeled based on structural analogs (e.g., pyrrolidine hydrobromide) and the physicochemical principles of spirocyclic amine salts.

Part 1: Theoretical & Expected Solubility Profile

The solubility of 2-Azaspiro[4.4]nonane hydrobromide is governed by the competition between the crystal lattice energy of the ionic salt and the solvation energy provided by the solvent. Unlike simple alkyl amines, the spiro[4.4] system introduces a significant lipophilic domain (the carbocyclic ring) which modulates the standard "amine salt" solubility rules.

Solubility Categorization Table

Solvent Class	Specific Solvent	Solubility Rating	Technical Notes
Protic Polar	Water	High (>100 mg/mL)	Dissociation is entropically favored; pH dependent.[1]
Methanol (MeOH)	High	Excellent solvation of Br ⁻ anion; primary choice for transfers.[1]	
Ethanol (EtOH)	Moderate to High	Good solubility; often used for recrystallization (hot). [1]	
Isopropanol (IPA)	Low to Moderate	Ideal Recrystallization Solvent. High thermal coefficient of solubility. [1]	
Aprotic Polar	DMSO / DMF	High	Strong dipole-dipole interactions disrupt the crystal lattice.[1]
Acetonitrile (MeCN)	Low	Poor solvation of bromide ions; often acts as an antisolvent. [1]	
Chlorinated	Dichloromethane (DCM)	Moderate	Unique Feature:[1] The lipophilic spiro-ring allows partial solubility, unlike many inorganic salts.[1]
Chloroform	Moderate	Similar to DCM; useful for extraction from aqueous phases if salt is lipophilic enough.[1]	

Non-Polar	Ethyl Acetate (EtOAc)	Very Low	Standard antisolvent for precipitating the salt.[1]
Diethyl Ether (Et ₂ O)	Insoluble	Used to crash out the salt from alcoholic solutions.[1]	
Hexanes / Toluene	Insoluble	Strictly antisolvents.[1]	

Mechanism of Action: The "Lipophilic Salt" Effect

While most amine hydrobromides are strictly insoluble in DCM, the 2-azaspiro[4.4]nonane scaffold possesses a "greasy" cyclopentane ring fused to the pyrrolidine. This increases the van der Waals surface area, disrupting the ionic lattice packing slightly and allowing chlorinated solvents (DCM, CHCl₃) to solvate the ion pair more effectively than they would for a smaller salt like ammonium bromide.



Expert Insight: If you observe "oiling out" during recrystallization in EtOH/Et₂O, it is likely due to trace water or excess alcohol.[1] Switch to a sharper solvent system like IPA/EtOAc to force a crystalline habit.[1]

Part 2: Experimental Protocols

As specific batch-to-batch polymorphism can alter solubility, every process chemist must validate solubility empirically.[1]

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch.

- Preparation: Weigh 100 mg of 2-Azaspiro[4.4]nonane HBr into a tared 4 mL vial.

- Addition: Add the target solvent in 100 μ L increments at 25°C.
- Agitation: Vortex for 30 seconds after each addition.
- Observation: Record the volume required for complete dissolution (clear solution, no particulates).
- Calculation:

[1]

Protocol B: Recrystallization (Purification)

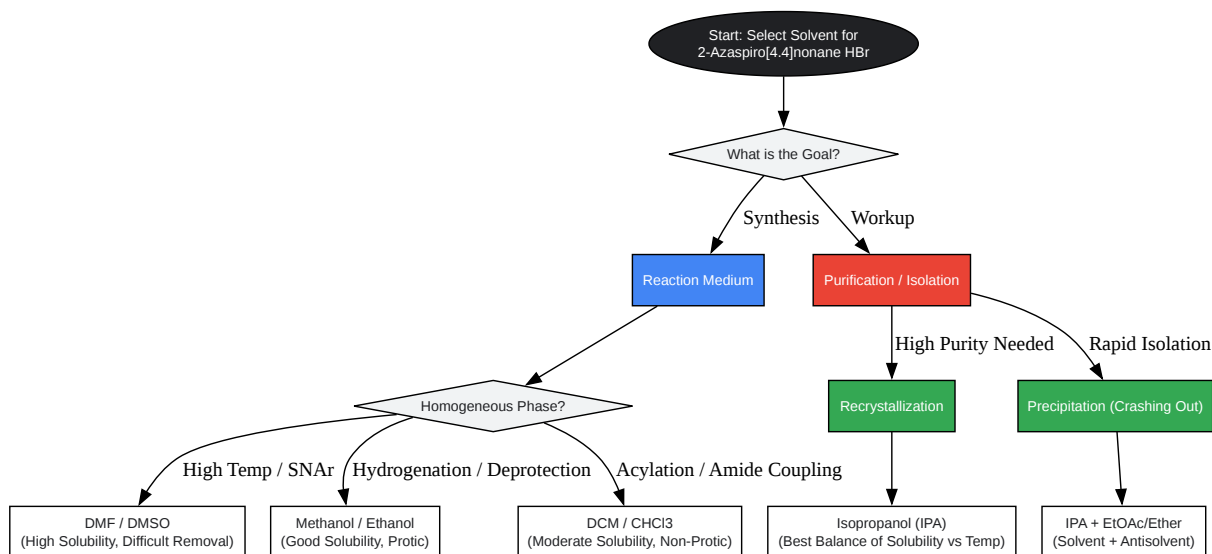
The hydrobromide salt is often chosen over the hydrochloride because it crystallizes more readily.

- Dissolution: Dissolve crude salt in minimal boiling Isopropanol (IPA).
 - Tip: If insolubles remain, filter hot through a 0.45 μ m PTFE frit.[1]
- Nucleation: Remove from heat. If the solution is too concentrated, add hot IPA until just under saturation.
- Antisolvent (Optional): If crystals do not form at room temperature, add Ethyl Acetate or Diethyl Ether dropwise until slight turbidity persists, then heat to clear.[1]
- Crystallization: Allow to cool slowly to Room Temperature (RT), then to 0-4°C.
- Isolation: Filter the white crystalline solid and wash with cold Et₂O.

Part 3: Visualization & Decision Logic

Solvent Selection Decision Tree

This diagram guides the selection of solvents based on the operational goal (Reaction vs. Purification).



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Figure 1: Decision matrix for solvent selection based on process requirements.[1]

Salt Formation & Isolation Workflow

The following workflow illustrates the generation of the Hydrobromide salt from the free base, a common step to stabilize the spiro-amine.



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Figure 2: Standard workflow for converting 2-Azaspiro[4.4]nonane free base to the hydrobromide salt.[1]

Part 4: Handling & Stability (E-E-A-T)

Hygroscopicity Warning

Hydrobromide salts of secondary amines are often hygroscopic.[1]

- Storage: Store under nitrogen or argon in a desiccator.
- Impact on Solubility: If the salt absorbs moisture, it may become an oil ("deliquescence") rather than a solid. This drastically changes its solubility in organic solvents like DCM, often making it more soluble due to the water co-solvent effect.

Analytical Verification

To confirm the salt has not dissociated in solution (e.g., in DMSO-d6 for NMR):

- Check for the ammonium proton signal () typically appearing between 8.5–9.5 ppm as a broad singlet.[1]
- Ensure the integration matches the spiro-core protons (1:1 stoichiometry).

References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 418904, 2-Azaspiro[4.4]nonane. Retrieved from [\[Link\]](#)
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Sources

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